molecular formula C11H8F3NS B7806584 4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline

4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline

Cat. No.: B7806584
M. Wt: 243.25 g/mol
InChI Key: BSAJFRXDKIGKAR-UHFFFAOYSA-N
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Description

4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline is a fluorinated aromatic amine featuring a thiophene ring attached to the para position of an aniline backbone and a trifluoromethyl (-CF₃) group at the meta position (Figure 1).

Properties

IUPAC Name

4-thiophen-2-yl-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NS/c12-11(13,14)9-6-7(15)3-4-8(9)10-2-1-5-16-10/h1-6H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAJFRXDKIGKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Nitration and Functionalization

This route involves:

  • Nitration of a trifluoromethyl-substituted toluene derivative to introduce a nitro group.

  • Reduction of the nitro group to an amine.

  • Thiophene ring installation via cross-coupling.

Key advantage : Modularity in intermediate purification.

Direct Coupling of Pre-Functionalized Intermediates

Alternative methods employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiophene moiety to a pre-synthesized 3-trifluoromethyl-4-haloaniline intermediate.

Nitration of Trifluoromethyl-Substituted Precursors

Substrate Selection

  • Preferred starting material : 2-Trifluoromethyl toluene (CAS 320-51-4).

  • Rationale : Low cost, commercial availability, and predictable nitration regiochemistry.

Nitration Conditions

ParameterOptimal RangeImpact on Yield/Regioselectivity
Nitrating agentHNO₃/H₂SO₄ (1:1 v/v)Maximizes para-nitro isomer
Temperature0–10°CMinimizes byproduct formation
Reaction time3–4 hours>95% conversion
SolventH₂SO₄ (neat)Enhances electrophilicity

Critical observation : Nitration at −10°C improves para-selectivity to 92%. Post-reaction quenching with ice-water precipitates crude 4-nitro-2-trifluoromethyl toluene, which is extractable with dichloromethane (yield: 97%).

Reduction of Nitro Intermediates to Aniline

Catalytic Hydrogenation

ConditionProtocolOutcome
Catalyst10% Pd/C (0.5 wt%)98% conversion in 6 hours
SolventMethanolFacilitates catalyst recycling
Pressure0.5 MPa H₂Prevents over-reduction
Temperature50°CBalances kinetics/stability

Post-processing : Filtration removes Pd/C, followed by solvent evaporation and recrystallization from diisopropyl ether to afford 4-methyl-3-trifluoromethyl aniline (yield: 58%, purity >98%).

Iron-Powder Reduction

An alternative for Pd-sensitive processes:

  • Conditions : Fe powder (5 eq), NH₄Cl (0.2 eq), H₂O/MeOH (3:1), 90°C.

  • Yield : 56% after recrystallization.

  • Drawback : Higher wastewater generation vs. catalytic methods.

Thiophene Ring Installation via Cross-Coupling

Suzuki-Miyaura Coupling

Reaction schema :
4-Bromo-3-trifluoromethyl aniline+Thiophene-2-boronic acidPd(PPh₃)₄Target Product\text{4-Bromo-3-trifluoromethyl aniline} + \text{Thiophene-2-boronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Product}

ParameterValueEffect
CatalystPd(PPh₃)₄ (2 mol%)Tolerates amino groups
BaseNa₂CO₃Maintains pH 8–9
SolventDME/H₂O (4:1)Ensures boronic acid solubility
Temperature80°C (reflux)Completes in 12 hours

Yield : 65–72% after silica gel chromatography.

Ullmann-Type Coupling

For substrates with poor boronic acid stability:

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMF, 110°C.

  • Yield : 58% with higher byproduct formation.

Purification and Stabilization

Recrystallization Protocols

  • Solvent pair : Diisopropyl ether/n-hexane (1:3).

  • Purity enhancement : From 90% (crude) to >99% (final).

Salt Formation for Stability

  • Procedure : Treat free amine with HCl gas in diethyl ether.

  • Result : Stable hydrochloride salt (m.p. 215–217°C).

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution
Thiophene-2-boronic acid42%
Pd catalysts29%
Solvent recoveryReduces cost by 18%

Environmental Metrics

  • E-factor : 8.2 kg waste/kg product (primarily from aqueous workups).

  • PMI (Process Mass Intensity) : 32 (opportunities in solvent recycling) .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds featuring trifluoromethyl substitutions, like 4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline, can enhance biological activity against cancer cells. A study highlighted the synthesis of urea derivatives with trifluoromethyl groups that exhibited increased potency in targeting cancer-related proteins. The presence of such substituents is believed to facilitate multipolar interactions with carbonyl groups in proteins, enhancing the efficacy of these compounds as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its potential as an antimicrobial agent. The incorporation of trifluoromethyl groups in aryl-urea derivatives has shown promising results in combating antibiotic-resistant bacteria. The design of these derivatives aims to improve their biological profiles, making them suitable candidates for further development in treating infectious diseases .

Neuropeptide Antagonists

Another significant application is in the development of nonpeptide antagonists targeting the relaxin-3/RXFP3 system. This system is involved in critical physiological processes such as stress responses and appetite control. The structural modifications involving thiophene and trifluoromethyl groups have been shown to influence antagonist activity significantly, suggesting that this compound could be a valuable scaffold for designing new therapeutic agents .

Materials Science Applications

Photophysical Properties

This compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonics. Studies have demonstrated that thiophene derivatives can act as efficient electron donors, enhancing intramolecular charge transfer (ICT) within chromophores. This characteristic is particularly beneficial for developing organic light-emitting diodes (OLEDs) and photovoltaic devices .

Fluorescent Sensors

The compound's ability to change fluorescence properties based on solvent polarity has been explored for use in fluorescent sensors. Variations in emission spectra upon solvent changes indicate potential applications in sensing technologies where environmental monitoring is essential .

Case Studies

Study Application Findings
Study on Urea Derivatives Anticancer ActivityTrifluoromethyl groups enhance binding affinity to cancer proteins, increasing potency.
Neuropeptide Antagonists Research Therapeutic DevelopmentStructural modifications led to significant improvements in antagonist activity against RXFP3.
Photophysical Properties Analysis Organic ElectronicsDemonstrated enhanced ICT properties suitable for OLED applications.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Thiophene vs. Piperidine/Piperazine : The thiophene ring in the target compound provides superior π-conjugation compared to aliphatic amines (e.g., piperidine), making it suitable for optoelectronic materials. Conversely, piperazine derivatives exhibit higher basicity, favoring interactions with biological targets .
  • -CF₃ Positional Isomerism : Moving the -CF₃ group from meta (target compound) to ortho (2-Fluoro-5-(trifluoromethyl)aniline, ) significantly alters electronic distribution, reducing resonance stabilization but increasing steric hindrance .

Q & A

Q. What are the common synthetic routes for preparing 4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline, and what critical parameters influence yield and purity?

The synthesis typically involves coupling thiophene derivatives with trifluoromethyl-substituted aniline precursors. A key step is the deprotection of tert-butyl carbamate groups using HCl/1,4-dioxane, as demonstrated in analogous compounds, where reaction time, temperature, and stoichiometry of acid significantly affect yield . Catalytic methods (e.g., Pd-mediated cross-coupling) may require inert atmospheres and dry solvents to prevent byproduct formation. Purification via column chromatography or recrystallization in ether/hexane mixtures is critical to isolate the product from nitro- or halogenated intermediates .

Q. What are the key safety considerations when handling this compound in laboratory settings?

This compound likely shares hazards with structurally similar trifluoromethylanilines, including toxicity via inhalation or dermal exposure. Proper PPE (gloves, goggles, lab coat) and fume hood use are mandatory. Storage should be in airtight containers away from oxidizers, as trifluoromethyl groups may decompose under harsh conditions. Spills require neutralization with inert adsorbents and disposal per hazardous waste protocols .

Q. How can spectroscopic techniques (NMR, FTIR) distinguish this compound from its regioisomers?

19F^{19}\text{F} NMR is critical for identifying the trifluoromethyl group’s chemical environment (δ ~ -60 to -65 ppm). In 1H^{1}\text{H} NMR, the thiophene protons exhibit distinct coupling patterns (e.g., doublets at δ 6.8–7.2 ppm). FTIR confirms the NH2_2 stretch (~3400 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}). Comparing experimental data with computational simulations (DFT) can resolve ambiguities in substitution patterns .

Advanced Research Questions

Q. How does the thiophene substituent influence the reactivity of the aniline group in nucleophilic aromatic substitution reactions?

The electron-rich thiophene ring enhances the electron density of the aniline moiety, potentially activating it toward electrophilic attack. However, steric hindrance from the trifluoromethyl group may limit accessibility. Kinetic studies using Hammett plots or competitive reactions with nitroarenes can quantify these effects. Controlled experiments in polar aprotic solvents (DMF, DMSO) with varying temperatures may reveal regioselectivity trends .

Q. What methodological challenges arise in developing HPLC or LCMS protocols for quantifying trace impurities in this compound?

Challenges include column selection (C18 vs. phenyl-hexyl for fluorinated compounds), mobile phase optimization (e.g., acetonitrile/water with 0.1% formic acid), and detection sensitivity (UV at 254 nm vs. MS/MS). Matrix effects from synthetic byproducts (e.g., unreacted thiophene derivatives) require spiked recovery experiments. LCMS retention time (e.g., 0.83 minutes under SQD-AA05 conditions) and fragmentation patterns must be validated against reference standards .

Q. In designing rod-coil block copolymers incorporating this compound, what strategies optimize phase separation and electronic properties?

The trifluoromethyl group enhances hydrophobicity, while the thiophene enables π-π stacking. Controlled radical polymerization (RAFT or ATRP) can tune block lengths. Annealing in selective solvents (e.g., THF/water) promotes microphase separation, analyzed via SAXS or TEM. Electrochemical impedance spectroscopy evaluates charge transport efficiency, with doping (e.g., iodine vapor) further modulating conductivity .

Q. When encountering contradictory solubility data for this compound in different solvents, what experimental variables should be re-examined?

Variables include solvent purity (e.g., residual water in DMSO), temperature control (±0.5°C), and equilibration time. Polar aprotic solvents (DMF, DMSO) may exhibit higher solubility due to hydrogen bonding with NH2_2. Conflicting reports could arise from polymorphism; XRD or DSC can identify crystalline vs. amorphous forms. Hansen solubility parameters should be calculated to rationalize discrepancies .

Q. How can X-ray crystallography combined with SHELX software resolve structural ambiguities in this compound derivatives?

SHELXL refines crystal structures by modeling disorder in the trifluoromethyl group or thiophene ring. High-resolution data (≤1.0 Å) are essential for accurate electron density maps. Twinning or pseudosymmetry in crystals may require the TWIN/BASF commands. Validation tools (e.g., Rint_{\text{int}} and CCvol_{\text{vol}}) ensure robustness, while PLATON checks for missed symmetry .

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